2-(3-Hydroxy-1-pyrrolidinyl)isonicotinic acid
Overview
Description
2-(3-Hydroxy-1-pyrrolidinyl)isonicotinic acid is a chemical compound with the molecular formula C10H12N2O3 and a molecular weight of 208.22 g/mol . It is a derivative of isonicotinic acid, which is an isomer of picolinic acid and nicotinic acid . This compound is characterized by the presence of a pyrrolidine ring and a hydroxy group attached to the isonicotinic acid moiety .
Preparation Methods
The synthesis of 2-(3-Hydroxy-1-pyrrolidinyl)isonicotinic acid involves several steps. One common synthetic route includes the reaction of isonicotinic acid with a pyrrolidine derivative under specific conditions . The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product.
Chemical Reactions Analysis
2-(3-Hydroxy-1-pyrrolidinyl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrrolidine ring can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(3-Hydroxy-1-pyrrolidinyl)isonicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It may be used in the production of various chemical products.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxy-1-pyrrolidinyl)isonicotinic acid involves its interaction with specific molecular targets. The hydroxy group and the pyrrolidine ring play crucial roles in its binding to these targets. The pathways involved in its action are still under investigation, but it is believed to interact with enzymes and receptors in biological systems .
Comparison with Similar Compounds
2-(3-Hydroxy-1-pyrrolidinyl)isonicotinic acid can be compared with other similar compounds such as:
Isonicotinic acid: An isomer with a different position of the carboxyl group.
Picolinic acid: Another isomer with the carboxyl group at the 2-position.
Nicotinic acid: An isomer with the carboxyl group at the 3-position. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(3-hydroxypyrrolidin-1-yl)pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-8-2-4-12(6-8)9-5-7(10(14)15)1-3-11-9/h1,3,5,8,13H,2,4,6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIORJCFEZPQYLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=NC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696388 | |
Record name | 2-(3-Hydroxypyrrolidin-1-yl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20696388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
654663-49-7 | |
Record name | 2-(3-Hydroxypyrrolidin-1-yl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20696388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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